molecular formula C8H5ClN2O B1487659 8-Chloro-1,7-naphthyridin-4(1H)-one CAS No. 1018812-91-3

8-Chloro-1,7-naphthyridin-4(1H)-one

Cat. No. B1487659
M. Wt: 180.59 g/mol
InChI Key: YWRIBUJMHLNUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-1,7-naphthyridin-4(1H)-one, also known as C-Naph, is a synthetic compound first synthesized in the late 19th century. It is a white, crystalline solid with a melting point of 106-107 °C. It is soluble in methanol and ethanol, and insoluble in water. C-Naph has numerous applications in scientific research and laboratory experiments, ranging from biochemical and physiological effects to synthesis methods and mechanisms of action. In

Scientific Research Applications

Organic Synthesis and Chemical Transformations

8-Chloro-1,7-naphthyridin-4(1H)-one serves as a precursor in the synthesis of complex naphthyridine derivatives through various chemical transformations. For example, it has been utilized in the development of efficient arylation processes with diaryliodonium salts, enabling the synthesis of novel naphthyridinone derivatives with potential biological activity (Wang et al., 2020). Additionally, its modification through Suzuki–Miyaura cross-couplings has led to highly functionalized naphthyridones, demonstrating its versatility as a building block in organic synthesis (Montoir et al., 2014).

Material Science Applications

In the realm of material science, derivatives of 8-Chloro-1,7-naphthyridin-4(1H)-one have been explored for their opto-electrical properties. For instance, novel organic semiconductor materials based on substituted 1,5-naphthyridines have shown promising applications in developing high-efficiency OLEDs due to their blue fluorescence and electron-transport properties (Wang et al., 2012).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural motifs of 8-Chloro-1,7-naphthyridin-4(1H)-one are crucial for the design of new pharmacologically active compounds. Research has led to the discovery of new MET/AXL kinase inhibitors based on 2,7-naphthyridone scaffolds, which show selective inhibition potential, underscoring the compound's significance in drug design efforts (Wang et al., 2020). Additionally, its derivatives have been investigated for their antibacterial activity against multiresistant Staphylococcus aureus strains, highlighting its therapeutic potential beyond its core chemical applications (Oliveira-Tintino et al., 2020).

properties

IUPAC Name

8-chloro-1H-1,7-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-7-5(1-3-11-8)6(12)2-4-10-7/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRIBUJMHLNUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679453
Record name 8-Chloro-1,7-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-1,7-naphthyridin-4(1H)-one

CAS RN

1018812-91-3
Record name 8-Chloro-1,7-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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